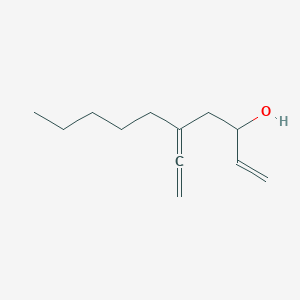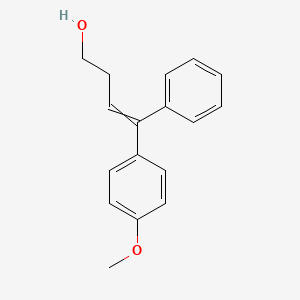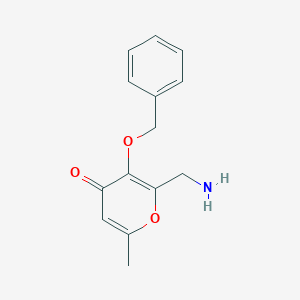
2-(1-Phenylhepta-1,2-dien-3-YL)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a hepta-1,2-dien-3-yl chain, which is further connected to a propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with heptadienal under specific conditions to form the hepta-1,2-dien-3-yl intermediate. This intermediate is then subjected to a reaction with propane-1,3-diol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dienyl group to a more saturated hydrocarbon chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the dienyl chain can undergo conjugation with other unsaturated systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,2-diol: Similar structure but with a different diol moiety.
2-(1-Phenylhepta-1,2-dien-3-yl)butane-1,3-diol: Similar structure but with a butane backbone instead of propane.
Uniqueness
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol is unique due to its specific combination of a phenyl group, a hepta-1,2-dien-3-yl chain, and a propane-1,3-diol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
825628-41-9 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
InChI |
InChI=1S/C16H22O2/c1-2-3-9-15(16(12-17)13-18)11-10-14-7-5-4-6-8-14/h4-8,10,16-18H,2-3,9,12-13H2,1H3 |
Clé InChI |
GWOUDZAOTGTAQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C=CC1=CC=CC=C1)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
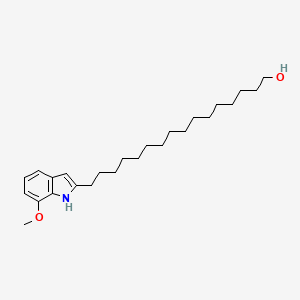
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
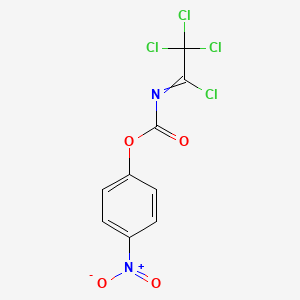

![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)

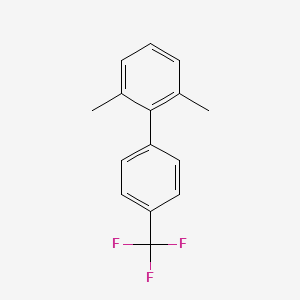
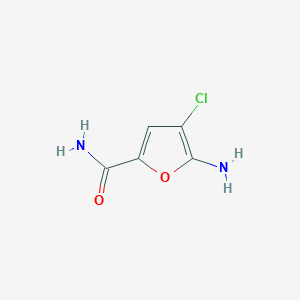
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)

